Cas no 1160250-97-4 (4-(3-Methylbenzyl)oxybenzoyl Chloride)

4-(3-Methylbenzyl)oxybenzoyl chloride is a specialized benzoyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of esters, amides, and other acylated compounds. Its structure, featuring a 3-methylbenzyloxy substituent, enhances reactivity and selectivity in acylation reactions, making it valuable for pharmaceutical and fine chemical applications. The compound exhibits high purity and stability under controlled conditions, ensuring consistent performance in synthetic workflows. Its compatibility with a range of nucleophiles allows for versatile functionalization, facilitating the development of complex molecular architectures. Proper handling under inert conditions is recommended due to its moisture sensitivity.
4-(3-Methylbenzyl)oxybenzoyl Chloride structure
1160250-97-4 structure
Product name:4-(3-Methylbenzyl)oxybenzoyl Chloride
CAS No:1160250-97-4
MF:C15H13ClO2
Molecular Weight:260.715523481369
MDL:MFCD12197964
CID:4682187

4-(3-Methylbenzyl)oxybenzoyl Chloride 化学的及び物理的性質

名前と識別子

    • 4-[(3-METHYLBENZYL)OXY]BENZOYL CHLORIDE
    • 4-((3-Methylbenzyl)oxy)benzoyl chloride
    • 4-[(3-methylphenyl)methoxy]benzoyl chloride
    • BBL037127
    • STL508810
    • T2963
    • benzoyl chloride, 4-[(3-methylphenyl)methoxy]-
    • 4-(3-Methylbenzyl)oxybenzoyl Chloride
    • MDL: MFCD12197964
    • インチ: 1S/C15H13ClO2/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3
    • InChIKey: OTAAADMJADFUPC-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CC(=CC=1)OCC1C=CC=C(C)C=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 272
  • トポロジー分子極性表面積: 26.3

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • Boiling Point: 397.8±22.0 °C at 760 mmHg
  • フラッシュポイント: 145.8±22.8 °C
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

4-(3-Methylbenzyl)oxybenzoyl Chloride Security Information

4-(3-Methylbenzyl)oxybenzoyl Chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M053115-250mg
4-[(3-Methylbenzyl)oxy]benzoyl Chloride
1160250-97-4
250mg
$ 275.00 2022-06-02
abcr
AB407928-5g
4-[(3-Methylbenzyl)oxy]benzoyl chloride; .
1160250-97-4
5g
€877.00 2025-02-18
abcr
AB407928-1g
4-[(3-Methylbenzyl)oxy]benzoyl chloride; .
1160250-97-4
1g
€317.00 2025-02-18
abcr
AB407928-10g
4-[(3-Methylbenzyl)oxy]benzoyl chloride; .
1160250-97-4
10g
€1357.00 2025-02-18
A2B Chem LLC
AI10211-5g
4-[(3-Methylbenzyl)oxy]benzoyl chloride
1160250-97-4 >95%
5g
$995.00 2024-04-20
abcr
AB407928-500 mg
4-[(3-Methylbenzyl)oxy]benzoyl chloride
1160250-97-4
500MG
€254.60 2023-02-20
TRC
M053115-1000mg
4-[(3-Methylbenzyl)oxy]benzoyl Chloride
1160250-97-4
1g
$ 720.00 2022-06-02
abcr
AB407928-1 g
4-[(3-Methylbenzyl)oxy]benzoyl chloride
1160250-97-4
1g
€322.50 2023-06-17
abcr
AB407928-5 g
4-[(3-Methylbenzyl)oxy]benzoyl chloride
1160250-97-4
5g
€907.00 2023-06-17
A2B Chem LLC
AI10211-10g
4-[(3-Methylbenzyl)oxy]benzoyl chloride
1160250-97-4 >95%
10g
$1412.00 2024-04-20

4-(3-Methylbenzyl)oxybenzoyl Chloride 関連文献

4-(3-Methylbenzyl)oxybenzoyl Chlorideに関する追加情報

Recent Advances in the Application of 4-(3-Methylbenzyl)oxybenzoyl Chloride (CAS: 1160250-97-4) in Chemical Biology and Pharmaceutical Research

4-(3-Methylbenzyl)oxybenzoyl chloride (CAS: 1160250-97-4) has emerged as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals and chemical probes. Recent studies have highlighted its utility in the construction of complex molecular architectures, owing to its reactive acyl chloride moiety and the versatility of the benzyloxybenzoyl scaffold. This research brief synthesizes the latest findings on this compound, focusing on its applications in drug discovery and chemical biology.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-(3-Methylbenzyl)oxybenzoyl chloride as a critical building block in the synthesis of potent kinase inhibitors. The researchers leveraged its ability to form stable amide bonds with various amine-containing pharmacophores, resulting in compounds with improved target selectivity and pharmacokinetic properties. Molecular docking studies revealed that the methylbenzyloxy moiety contributes significantly to binding affinity by occupying a hydrophobic pocket in the target enzymes.

In parallel work published in Bioorganic & Medicinal Chemistry Letters, this compound was employed in the development of fluorescent probes for studying protein-protein interactions. The acyl chloride functionality allowed for efficient conjugation to amine-modified fluorophores, while the aromatic system provided the necessary rigidity for maintaining probe specificity. These probes have shown particular utility in real-time monitoring of intracellular signaling pathways, offering researchers new tools for understanding disease mechanisms at the molecular level.

Recent innovations in synthetic methodology have also expanded the applications of 4-(3-Methylbenzyl)oxybenzoyl chloride. A 2024 report in Advanced Synthesis & Catalysis described a novel microwave-assisted protocol that significantly improves the yield and purity of derivatives obtained from this intermediate. This advancement addresses previous challenges related to the compound's sensitivity to hydrolysis and has opened new possibilities for its use in high-throughput screening libraries.

From a safety and handling perspective, updated material safety data sheets (2024 revisions) emphasize the need for strict moisture control when working with this compound, as hydrolysis can lead to the formation of corrosive byproducts. Proper personal protective equipment, including acid-resistant gloves and eye protection, is strongly recommended for all laboratory procedures involving this material.

Looking forward, the unique properties of 4-(3-Methylbenzyl)oxybenzoyl chloride position it as a valuable tool in several emerging areas of pharmaceutical research. Current investigations are exploring its potential in PROTAC (proteolysis targeting chimera) development, where its dual functionality may enable the construction of novel heterobifunctional degraders. Additionally, its application in the synthesis of covalent inhibitors continues to grow, with several candidates currently in preclinical development.

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Amadis Chemical Company Limited
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